
4-Methyl-1-pentanol
Overview
Description
It is a colorless liquid that is found naturally in longan fruit . Isohexanol is used in various industrial applications due to its chemical properties.
Preparation Methods
Isohexanol can be synthesized through several methods. One common synthetic route involves the hydroformylation of isobutene to produce isohexanal, which is then hydrogenated to form isohexanol . Industrial production methods often involve the use of catalysts to increase yield and efficiency. For example, the hydroformylation process can be catalyzed by rhodium complexes, and the subsequent hydrogenation can be catalyzed by nickel or palladium .
Chemical Reactions Analysis
Dehydration to Alkenes
Under acidic conditions, 4-methyl-1-pentanol undergoes dehydration to form 4-methyl-1-pentene (C₆H₁₂). This reaction follows an E1 or E2 mechanism, depending on the catalyst and temperature.
Mechanism Highlights :
- Protonation of the hydroxyl group generates a good leaving group (H₂O).
- Subsequent β-hydrogen elimination produces the alkene.
Mass Spectrometry Evidence :
- Electron ionization (EI) in mass spectrometry induces fragmentation, with a prominent peak at m/z = 56 attributed to isobutene (C₄H₈⁺) via retro-ene rearrangement of the dehydrated intermediate .
- The major dehydration product, 4-methyl-1-pentene (m/z = 84) , is observed in low abundance .
Nucleophilic Substitution with HI
Reaction with concentrated hydroiodic acid (HI) proceeds via an Sₙ2 mechanism , yielding 1-iodo-4-methylpentane (C₆H₁₃I):Key Features :
- The primary alcohol’s structure favors bimolecular substitution.
- Reaction kinetics and product stability align with typical Sₙ2 pathways for primary alcohols .
Acid-Base Reactions
This compound acts as a weak acid (pKa ~16-18), undergoing deprotonation to form the corresponding alkoxide ion (C₆H₁₃O⁻) in basic conditions:Thermodynamic Data :
Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Source |
---|---|---|---|---|
Deprotonation (gas phase) | 1564 ± 8.4 | 1536 ± 8.8 | CIDC | |
Deprotonation (G+TS) | 1561 ± 10 | 1533 ± 9.6 | Gas-phase kinetics |
Combustion and Thermal Decomposition
Heating this compound leads to:
- Complete combustion :
- Incomplete combustion/thermal decomposition : Produces carbon monoxide (CO) and formaldehyde (CH₂O) as hazardous byproducts .
Safety Data :
- Flash point : 51°C (123.8°F) .
- Autoignition temperature : Not determined, but incompatible with strong oxidizers .
Fragmentation in Mass Spectrometry
Electron ionization induces distinct fragmentation pathways:
Fragment (m/z) | Proposed Structure | Formation Pathway |
---|---|---|
84 | 4-Methyl-1-pentene (C₆H₁₂⁺) | Loss of H₂O from molecular ion |
56 | Isobutene (C₄H₈⁺) | Retro-ene rearrangement of alkene |
41 | Allyl cation (C₃H₅⁺) | Secondary fragmentation |
Data correlates with NIST spectra and computational studies .
Oxidation Reactions
Although direct oxidation studies are sparse in the literature, primary alcohols typically oxidize to aldehydes (under controlled conditions) or carboxylic acids (strong oxidizing agents). For this compound:
- Partial oxidation : Likely yields 4-methylpentanal (C₆H₁₂O).
- Full oxidation : Forms 4-methylpentanoic acid (C₆H₁₂O₂), though experimental confirmation is needed.
Scientific Research Applications
Biochemical Studies
4-Methyl-1-pentanol has been studied for its role as a metabolite in various biological systems. It has been identified in the context of fungal metabolism, where it plays a role in the production of volatile compounds during fermentation processes. Research indicates that it can influence the growth and sporulation of certain fungi, making it valuable for studies related to mycology and fermentation technology .
Material Science
In material science, this compound is used as a solvent and reagent in chemical synthesis. Its properties make it suitable for the extraction and purification of various compounds, particularly in the synthesis of polymers and other complex organic molecules. Its ability to dissolve a wide range of substances enhances its utility in laboratory settings .
Industrial Applications
This compound finds applications in the formulation of specialty chemicals and as an intermediate in organic synthesis. It is utilized in producing surfactants, lubricants, and plasticizers due to its favorable physical properties. Furthermore, it serves as a flavoring agent in the food industry, contributing to the aroma profile of certain products .
Case Study 1: Fungal Metabolism
A study investigated the effects of this compound on fungal growth under various environmental conditions. The results demonstrated that this compound could enhance spore production when used at specific concentrations, indicating its potential as a natural growth enhancer in biotechnological applications .
Case Study 2: Polymer Synthesis
In another research project, this compound was employed as a solvent in the synthesis of biodegradable polymers. The study highlighted how the compound's properties facilitated the polymerization process, leading to materials with improved mechanical properties and environmental stability .
Mechanism of Action
The mechanism of action of isohexanol involves its interaction with various molecular targets and pathways. Isohexanol can act as a chemical cross-linking agent, reacting with amines to form amide bonds . This property makes it useful in the synthesis of polymers and other complex molecules. Additionally, isohexanol can undergo side-chain cleavage to form methyl myristate, a fatty acid, under acidic conditions .
Comparison with Similar Compounds
Isohexanol is similar to other alcohols such as hexanol and pentanol. it has unique properties that make it distinct:
Hexanol: Hexanol (n-hexanol) has a similar molecular formula (C6H14O) but differs in its structure, as it does not have a methyl group attached to the carbon chain.
Pentanol: Pentanol (n-pentanol) has a shorter carbon chain (C5H12O) and lacks the branching seen in isohexanol.
Isohexanol’s unique structure, with a methyl group attached to the carbon chain, gives it different chemical and physical properties compared to its similar compounds .
Biological Activity
4-Methyl-1-pentanol, also known as isohexanol, is a primary alcohol with significant biological activity. Its chemical formula is , and it is recognized for its hydrophobic properties and role as a volatile aroma compound in various applications, including food and fragrance industries.
- IUPAC Name : 4-methylpentan-1-ol
- CAS Number : 626-89-1
- Molecular Weight : 102.175 g/mol
- Density : 0.821 g/mL at 25 °C
- Boiling Point : 160-165 °C
Biological Significance
This compound exhibits various biological activities that make it a compound of interest in both research and industrial applications.
Volatile Aroma Compound
One of the notable biological activities of this compound is its role as a volatile aroma compound found in red wine, particularly from the Kalecik Karası grape variety. This characteristic contributes to the sensory profile of wines and has implications for flavor chemistry in food science .
Alcohol Antagonist Properties
Research indicates that this compound can act as an alcohol antagonist, effectively antagonizing the effects of ethanol and 1-butanol on cell-cell adhesion. This property is significant in studies related to cell biology and immunology, where the modulation of cell adhesion can influence various physiological processes .
Toxicological Profile
The toxicological evaluation of this compound has been documented in several studies. It is essential to understand its safety profile, especially considering its industrial use.
Toxicity Studies
A study conducted by the U.S. Environmental Protection Agency (EPA) evaluated the developmental and maternal toxicity of related compounds, suggesting that while specific data on this compound may be limited, insights into similar alcohols can provide relevant information on potential health effects .
Study Type | Species | Exposure Route | Observed Effects | NOAEL (mg/kg) | LOAEL (mg/kg) |
---|---|---|---|---|---|
Inhalation | Fischer 344 Mice | Inhalation | Developmental toxicity observed | ND | ND |
Oral | CD-1 Mice | Oral | No significant findings reported | ND | ND |
Legend : NOAEL - No Observed Adverse Effect Level; LOAEL - Lowest Observed Adverse Effect Level; ND - No Data.
Mechanistic Insights
The biological activity of this compound can also be understood through its chemical interactions. It participates in nucleophilic substitution reactions, which are fundamental in organic chemistry and can influence metabolic pathways within organisms .
Case Study 1: Role in Wine Production
In a study examining the volatile composition of red wine, researchers highlighted the presence of isohexanol as a significant contributor to the aroma profile. This finding emphasizes its importance not only in sensory evaluation but also in fermentation processes where yeast strains such as Saccharomyces cerevisiae are involved .
Case Study 2: Cell Adhesion Studies
Another notable study investigated the effects of various alcohols on cell adhesion mechanisms. The results indicated that this compound could mitigate the effects of ethanol on cell-cell interactions, suggesting potential applications in therapeutic contexts where modulation of adhesion is critical .
Q & A
Basic Research Questions
Q. What are the critical thermodynamic properties of 4-methyl-1-pentanol, and how are they experimentally determined?
- Methodology : The critical temperature (Tc) and enthalpy of vaporization (ΔvapH°) are measured using techniques like differential scanning calorimetry (DSC) and gas saturation methods. For this compound:
- Tc : 603.5 ± 0.7 K (average of values from Gude and Teja, Majer and Svoboda, and Lawrenson and Lee) .
- ΔvapH° : 60.47 kJ/mol (determined via static calorimetry by Majer and Svoboda) .
Q. How can this compound be synthesized, and what are common intermediates?
- Synthetic Route : React this compound with phosphorus tribromide (PBr₃) to produce 1-bromo-4-methylpentane, a key intermediate for alkylation or nucleophilic substitution reactions .
- Optimization : Monitor reaction progress via FTIR to track the disappearance of the hydroxyl (-OH) peak (~3350 cm⁻¹) and confirm bromination .
Q. What spectroscopic techniques are used to distinguish this compound from structural isomers?
- NMR Analysis :
- ¹³C DEPT Spectrum : Carbon environments at ~68 ppm (C1), 35.2–35.3 ppm (C2/C3), and 14–20 ppm (methyl branches) help differentiate it from isomers like 3-methyl-1-pentanol .
Advanced Research Questions
Q. How can metabolic engineering optimize this compound production as a biofuel precursor?
- Experimental Design :
Engineer E. coli or yeast to express enzymes (e.g., alcohol dehydrogenases) that convert glucose to this compound via branched-chain keto acid pathways .
Use CRISPR-Cas9 to knockout competing pathways (e.g., ethanol synthesis) .
- Data Challenges : Contradictions in yield may arise from redox imbalance (NAD⁺/NADH ratios); resolve via flux balance analysis (FBA) .
Q. How do discrepancies in IR spectra of this compound arise, and how can they be reconciled?
- Case Study :
- Observed Contradictions : Variations in -OH stretching frequencies (3350–3650 cm⁻¹) due to solvent effects (CCl₄ vs. CS₂) or purity (98% vs. technical grade) .
- Resolution : Standardize sample preparation (e.g., 10% CCl₄ for 3800–1335 cm⁻¹) and validate purity via GC/MS .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE Requirements :
- Respiratory : Organic vapor respirator (JIS T 8152 compliant) .
- Skin Protection : Chemical-resistant gloves (nitrile) and long-sleeved lab coats .
Q. How can computational modeling predict the solvent properties of this compound?
- Tools :
- COSMO-RS : Simulate partition coefficients (logP) and solubility parameters .
- Molecular Dynamics (MD) : Model hydrogen-bonding networks to predict miscibility with water or hydrocarbons .
Q. Key Research Challenges
Properties
IUPAC Name |
4-methylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWGTDULNUVNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044313 | |
Record name | 4-Methylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
1.7 [mmHg] | |
Record name | 4-Methylpentanol | |
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CAS No. |
626-89-1, 1320-98-5 | |
Record name | 4-Methyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-89-1 | |
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Record name | 4-Methyl-1-pentanol | |
Source | ChemIDplus | |
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Record name | Pentanol, 4-methyl- | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYL-1-PENTANOL | |
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Record name | 4-Methylpentan-1-ol | |
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Record name | 4-methylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.973 | |
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Record name | 4-METHYL-1-PENTANOL | |
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